molecular formula C24H24N4O2 B2817717 N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-50-7

N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2817717
CAS RN: 923201-50-7
M. Wt: 400.482
InChI Key: PRRSGCOFYVFSSQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[4,3-c]pyridine core, a carboxamide group, and several phenyl rings . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing nitrogen atoms . Attached to this core are several other groups, including phenyl rings and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used . The presence of the carboxamide group suggests that it could participate in reactions involving nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups like the carboxamide, while its melting and boiling points would be influenced by factors like the size and shape of the molecule .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and characterization of heterocyclic compounds, including pyrazolopyridines and pyrazolopyrimidines, are a significant area of research due to their diverse biological activities. For example, compounds like 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been prepared through intramolecular cyclization processes and explored for their potential in generating new isoxazolines and isoxazoles derivatives through [3+2] cycloaddition reactions (Rahmouni et al., 2014). These processes underline the importance of such compounds in the development of novel therapeutic agents.

Biological Activity Exploration

Heterocyclic compounds have been extensively explored for their cytotoxic and biological activities. For instance, compounds bearing the pyrazolopyrimidine core have been evaluated for their in vitro cytotoxic activity against cancer cell lines, showcasing the potential of such structures in anticancer drug development (Mansour et al., 2020). This demonstrates the relevance of researching such compounds for therapeutic applications.

Chemical Modification and Drug Development

The ability to chemically modify heterocyclic compounds to enhance their biological activity or reduce toxicity is crucial in drug development. For instance, transforming alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate into 2H-pyrazolo[4,3-c]pyridine-7-carboxylates through cyclization with DMFDMA in DMF highlights the synthetic versatility of these compounds (Stanovnik et al., 2003). Such transformations are critical for the development of novel compounds with improved pharmacological profiles.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is used . Without specific information, it’s difficult to provide a detailed safety analysis.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-12-27-14-19(23(29)25-21-13-16(2)10-11-17(21)3)22-20(15-27)24(30)28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRSGCOFYVFSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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